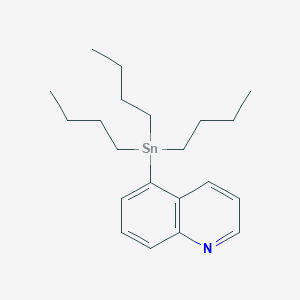
Quinoline, 5-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 5-(tributylstannyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline has a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . It is a vital scaffold for leads in drug discovery .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of Quinoline, 5-(tributylstannyl)- is similar to that of 2-(Tributylstannyl)quinoline, which has a molecular weight of 418.20 . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Orientations Futures
Quinoline and its derivatives have become essential compounds due to their versatile applications in various fields. Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development .
Propriétés
Numéro CAS |
1161976-17-5 |
|---|---|
Nom du produit |
Quinoline, 5-(tributylstannyl)- |
Formule moléculaire |
C21H33NSn |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
tributyl(quinolin-5-yl)stannane |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3; |
Clé InChI |
WWVMNCRNRFJAET-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CC=N2 |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





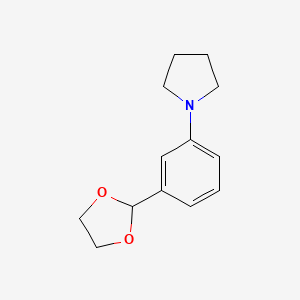
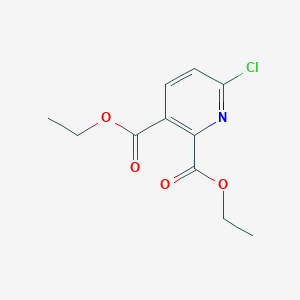

![5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-](/img/structure/B3185447.png)

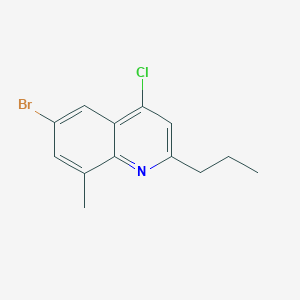
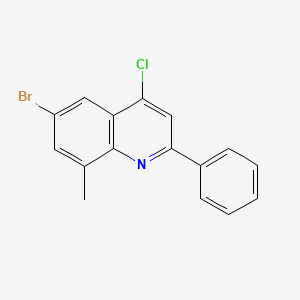
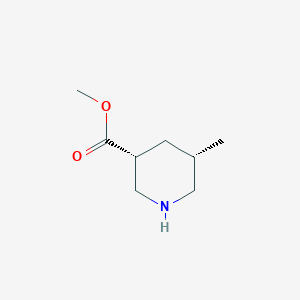


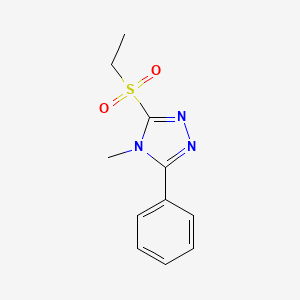
![Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3185512.png)